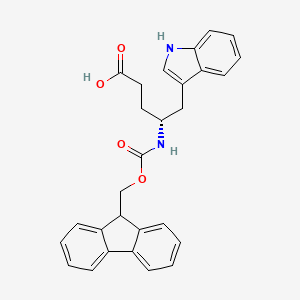

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid

Description

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid (CAS: 917099-01-5) is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C28H26N2O4, with a molecular weight of 454.52 g/mol . The compound features:

- Fmoc group: A base-labile protecting group enabling orthogonal deprotection strategies.

- Indolyl side chain: Mimics tryptophan’s aromatic side chain, facilitating π-π interactions in peptides.

- Pentanoic acid backbone: A five-carbon chain providing conformational flexibility.

This compound is valued for its role in synthesizing peptides with tailored bioactivity, particularly in drug discovery and biochemical research.

Properties

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIRRUTUJSIFI-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-01-5 | |

| Record name | (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.

Final Assembly: The protected amino acid is then coupled with the indole derivative under peptide coupling conditions, typically using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid undergoes several types of chemical reactions:

Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Various oxidized indole derivatives.

Reduction: The free amino acid without the Fmoc group.

Substitution: Functionalized indole derivatives with different substituents on the indole ring.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis :

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without significant side reactions. This method is particularly advantageous for synthesizing peptides containing multiple tryptophan residues, which are prone to degradation under harsher conditions associated with Boc (tert-butyloxycarbonyl) chemistry .

Table 1: Comparison of Fmoc and Boc Chemistry in Peptide Synthesis

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Deprotection Conditions | Mild (piperidine) | Harsh (strong acids) |

| Yield | Higher yields for complex peptides | Lower yields for complex peptides |

| Side Reactions | Minimal | Significant |

| Compatibility with Tryptophan | Excellent | Poor |

Drug Development

The compound is valuable in pharmaceutical research, particularly for developing new drug candidates targeting indole-related pathways. Its structural properties allow it to mimic natural substrates in biological systems, making it suitable for designing inhibitors that can modulate specific protein interactions involved in disease processes like cancer and neurodegenerative disorders .

Case Study: Anticancer Activity

Research has shown that derivatives of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways such as STAT3. These compounds have been identified as selective inhibitors that do not induce cytotoxicity at effective concentrations, highlighting their potential as therapeutic agents .

Bioconjugation

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is also utilized in bioconjugation techniques, where it facilitates the attachment of biomolecules to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents by allowing targeted delivery to diseased tissues .

Neuroscience Research

Due to its indole component, this compound is being explored in neuroscience for potential applications in treating mood disorders and neurodegenerative diseases. Indole derivatives are known to influence serotonin pathways, making them candidates for developing novel antidepressants and neuroprotective agents .

Protein Engineering

In protein engineering, (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid can be incorporated into proteins to study structure-function relationships. This integration aids in enhancing protein stability and understanding the effects of specific amino acid substitutions on protein behavior .

Mechanism of Action

The mechanism of action of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid involves:

Molecular Targets: The compound interacts with amino groups in peptides, protecting them during synthesis.

Pathways Involved: It participates in peptide coupling reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Analysis :

Protecting Groups :

- Fmoc vs. Boc : Fmoc (base-labile) is preferred for SPPS due to milder deprotection conditions (e.g., piperidine), whereas Boc (acid-labile) requires trifluoroacetic acid, risking side reactions in acid-sensitive sequences .

- Cost : Fmoc derivatives (e.g., €618/g for the target compound) are typically more expensive than Boc analogs ($400/g) .

Side Chains: Indolyl vs. Pyridyl: The indolyl group (logP ~2.5) enhances hydrophobicity and aromatic interactions, while pyridyl’s basic nitrogen (pKa ~5) introduces pH-dependent solubility and hydrogen bonding . Branched Chains: Compounds like Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid restrict backbone flexibility, useful in stabilizing peptide secondary structures .

Backbone Length: Pentanoic vs. Butyric Acid: The pentanoic chain (5 carbons) offers greater flexibility than butyric acid (4 carbons), influencing peptide folding and receptor binding .

Physicochemical and Metabolic Stability

- Thermochemical Stability: Linear alkanoic acids (e.g., pentanoic acid) exhibit enthalpy variations of 4.5–6 kcal/mol, with longer chains showing increased stability .

- Metabolic Pathways : Indolyl and pyridyl derivatives may undergo oxidative metabolism similar to tryptophan and nicotine metabolites, respectively .

Biological Activity

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a chiral amino acid derivative notable for its unique structure, which combines an indole moiety with a pentanoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its potential biological activities and applications.

- Molecular Formula : C₂₈H₂₆N₂O₄

- Molecular Weight : Approximately 454.52 g/mol

- Appearance : White to off-white solid

The compound is primarily utilized as a building block in peptide synthesis, allowing for the introduction of structural diversity into peptides that target specific biological pathways .

Antiviral and Anticancer Properties

The indole structure present in (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is associated with various biological activities, including:

- Antiviral Activity : Indole derivatives have been reported to exhibit antiviral properties, particularly against HIV and other viruses. The specific interactions of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid with viral proteins may contribute to its potential as an antiviral agent.

- Anticancer Activity : Research indicates that compounds with indole moieties can inhibit tumor growth and proliferation. The compound's structural features suggest it may interact with cellular mechanisms involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tryptophan | Natural amino acid; indole ring | Precursor to serotonin; essential amino acid |

| 5-Hydroxytryptophan | Hydroxylated derivative of tryptophan | Involved in serotonin synthesis |

| Indole-3-acetic acid | Plant hormone; indole moiety | Regulates plant growth |

| (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid | Protected form with FMOC group | Similar biological activities as above |

This table highlights the unique aspects of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, particularly its combination of protective groups and structural complexity compared to simpler indole derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid are not extensively documented, research on related compounds indicates promising avenues for exploration:

- Peptide Synthesis : The use of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid in peptide synthesis has shown improved yields due to the mild conditions associated with Fmoc chemistry compared to traditional Boc methods. This is particularly advantageous for synthesizing peptides containing multiple tryptophan residues .

- Targeted Drug Development : Ongoing studies are exploring the potential of indole derivatives, including (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, as leads for developing new antiviral and anticancer agents. The specificity of these compounds towards particular biological targets presents opportunities for therapeutic advancements .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, and how do they influence its reactivity in peptide synthesis?

- Answer: The compound contains three critical functional groups: (1) an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the α-amino group during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine); (2) a β-linked indole moiety, which introduces steric hindrance and may impact coupling efficiency in peptide chain elongation; (3) a carboxylic acid terminus for amide bond formation. The indole group’s aromaticity can lead to π-π stacking interactions, potentially causing aggregation during synthesis. Standard Fmoc-SPPS protocols apply, but coupling reactions may require extended activation times or double couplings when integrating this residue into sterically challenging sequences .

Q. What purification techniques are recommended for isolating (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid after synthesis?

- Answer: Post-synthesis purification typically involves flash chromatography using gradients of methanol (0–5%) in dichloromethane (DCM) to resolve unreacted starting materials or byproducts. For higher purity, preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradients is recommended. Confirmation of purity (>95%) can be achieved via analytical HPLC and mass spectrometry (ESI-TOF or MALDI-TOF) .

Q. How does the indole moiety in this compound affect its solubility in common organic solvents?

- Answer: The hydrophobic indole group reduces solubility in polar aprotic solvents like DMF or DCM, often necessitating the use of co-solvents such as N-methyl-2-pyrrolidone (NMP) or elevated temperatures to improve dissolution. Pre-activation with coupling agents (e.g., HATU or PyBOP) in DMA (dimethylacetamide) may enhance solubility during SPPS .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid into sterically hindered peptide sequences?

- Answer: Steric hindrance from the indole group and β-branching can slow coupling. Strategies include:

- Using high-efficiency coupling agents (e.g., HATU or DIC/OxymaPure) at 2–4× molar excess.

- Extending reaction times (24–48 hours) at 20°C with vigorous mixing.

- Employing microwave-assisted synthesis (50°C, 20–30 W) to enhance reaction kinetics.

- Performing Kaiser tests or TNBS assays to monitor free amine levels after each coupling step .

Q. What analytical methods are effective in detecting enantiomeric impurities during the synthesis of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid?

- Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB) and isocratic elution (hexane/isopropanol with 0.1% TFA) can resolve (R)- and (S)-enantiomers. For quantification, use UV detection at 254 nm (Fmoc absorption). Enantiomeric excess (ee) ≥99% is achievable via iterative recrystallization from ethanol/water mixtures, as demonstrated in homologated baclofen derivatives .

Q. What computational approaches predict the solubility and stability of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid under varying pH conditions?

- Answer: COSMO-RS-DARE simulations (via COSMOtherm) can estimate aqueous solubility by modeling the compound’s σ-profile and activity coefficients. For stability, molecular dynamics (MD) simulations at pH 2–10 (using AMBER or GROMACS) predict hydrolytic degradation of the Fmoc group. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) aligns with computational predictions .

Q. How does the compound interact with biological targets, such as neurotransmitter receptors, based on structural analogs?

- Answer: While direct data is limited, homologs like baclofen (GABAB agonist) show that β-amino acid scaffolds with aryl groups exhibit receptor selectivity. Molecular docking (AutoDock Vina) of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid into GABAB homology models suggests potential hydrogen bonding between the indole NH and Thr307. However, pharmacological assays (e.g., guinea pig ileum contraction) are required to confirm activity, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.